2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol
Description
2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methylsulfanyl group and a phenyl group attached to the triazole ring, along with an ethanol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-16-11-13-12-10(14(11)7-8-15)9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHMFHXAFJWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol typically involves the cyclization of appropriate hydrazine derivatives with thiourea or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. The presence of a base, such as sodium ethoxide, can also aid in the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, industrial processes would focus on cost-effective and environmentally friendly methods, such as solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its triazole core, which is common in many drugs.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-methylthiopropanol: Another compound with a methylsulfanyl group, but with different structural features.
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: A triazole derivative with similar structural elements but different functional groups.
Uniqueness
2-[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol is unique due to the combination of its triazole ring, phenyl group, and ethanol moiety This combination imparts specific chemical and biological properties that may not be present in other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
